molecular formula C16H22N2O5 B080825 Diethyl N-(4-aminobenzoyl)-L-glutamate CAS No. 13726-52-8

Diethyl N-(4-aminobenzoyl)-L-glutamate

Cat. No. B080825
CAS RN: 13726-52-8
M. Wt: 322.36 g/mol
InChI Key: RJXFBLRRPYBPTM-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of diethyl N-(4-aminobenzoyl)-L-glutamate involves a two-step reaction process starting from diethyl N-(p-aminobenzoyl)-L-glutamate via a one-pot process of benzylation and methylation, leading to high yields. This efficient method showcases the compound's accessibility for further chemical applications (Tian et al., 2008). An improved synthesis process incorporates hydrolysis, chlorination, condensation, and aminolysis steps, enhancing the yield and demonstrating the compound's adaptability in synthesis routes (Liu et al., 2015).

Scientific Research Applications

Synthesis Applications

Diethyl N-(4-aminobenzoyl)-L-glutamate serves as an intermediate in various synthetic processes:

  • Synthesis of N-[4-(2-naphthyl)]- and N-[4-(2-thienyl)methylaminobenzoyl]-dl-glutamic acids for biological tests, achieved through the reaction with corresponding halogen derivatives followed by hydrolysis of esters obtained (Gurina et al., 1968).
  • Creation of anticancer agents , such as Methotrexate, where it is used as an intermediate. It undergoes various chemical transformations including reductive methylation and cyclization reactions (Yu Euy Kyung & Ryu Seoung Ryuall, 1993).
  • Improved synthesis processes have been developed for this compound, optimizing the reaction conditions and increasing the yield, indicating its importance in the synthesis of anti-tumor inhibitors (Xin Liu et al., 2015).

Biochemical and Pharmacological Research

Diethyl N-(4-aminobenzoyl)-L-glutamate also plays a role in biochemical and pharmacological studies:

  • Investigation of antifolate and antitumor activity in various analogs of this compound. This includes examining different bridge variations linking the heterocyclic ring and the p-aminobenzoyl-L-glutamate portions, assessing their inhibitory effects on enzymes like dihydrofolate reductase and thymidylate synthase, and their impact on tumor cell growth (Gangjee et al., 1995).
  • Capillary zone electrophoresis studies using diethyl N-(4-aminobenzoyl)-L-glutamate derivatized oligosaccharides. This demonstrates its utility in analytical chemistry for detecting and analyzing complex biomolecules (Plocek & Novotny, 1997).

Safety And Hazards

Based on the Safety Data Sheet, Diethyl N-(4-aminobenzoyl)-L-glutamate does not meet the classification criteria for physical or health hazards . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur . If inhaled, remove to fresh air. Get medical attention immediately if symptoms occur .

properties

IUPAC Name

diethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-3-22-14(19)10-9-13(16(21)23-4-2)18-15(20)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10,17H2,1-2H3,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXFBLRRPYBPTM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160125
Record name Diethyl N-(4-aminobenzoyl)-L-glutamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl N-(4-aminobenzoyl)-L-glutamate

CAS RN

13726-52-8
Record name 1,5-Diethyl N-(4-aminobenzoyl)-L-glutamate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl N-(4-aminobenzoyl)-L-glutamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl N-(4-aminobenzoyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl N-(4-aminobenzoyl)-L-glutamate
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